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Introduction
PU141 is an experimental small molecule inhibitor of the histone acetyltransferase p300 (HAT).

By inhibiting p300, PU141 induces histone hypoacetylation, leading to downstream effects on

gene expression that can control cell growth and survival.[1] These notes provide detailed

protocols for the use of PU141 in cancer cell culture, with a focus on neuroblastoma cell lines,

where it has shown significant activity. The primary mechanism of action involves the p300/p53

signaling pathway, resulting in cell cycle arrest and apoptosis.

Mechanism of Action
PU141 is a pyridoisothiazolone histone acetyltransferase (HAT) inhibitor that selectively targets

p300.[1] The transcriptional coactivator p300 plays a crucial role in cell proliferation,

differentiation, and apoptosis by acetylating histone and non-histone proteins. In many cancers,

p300 is overexpressed and contributes to tumorigenesis.

By inhibiting the catalytic HAT domain of p300, PU141 leads to a global decrease in histone

acetylation. This epigenetic modification alters chromatin structure and the accessibility of

transcription factors to DNA, ultimately affecting gene expression. A key pathway impacted by

p300 inhibition is the p53 signaling cascade. In cancer cells with wild-type p53, inhibition of

p300 can lead to the stabilization and activation of p53. Activated p53 then transcriptionally
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upregulates target genes such as p21 (CDKN1A) and PUMA, which mediate cell cycle arrest

and apoptosis, respectively.

Recommended Cell Lines
PU141 has demonstrated efficacy in various cancer cell lines, particularly those of

neuroblastoma origin. The following human neuroblastoma cell lines are recommended for

initial studies:

SK-N-SH: A well-characterized neuroblastoma cell line.

NB-1643: p53 wild-type neuroblastoma cell line.

SK-N-AS: p53 mutated neuroblastoma cell line.

LA1-55n: p53 null neuroblastoma cell line.

SH-SY5Y: A commonly used neuroblastoma cell line.

The use of cell lines with varying p53 status can help elucidate the p53-dependency of PU141's

effects.

Quantitative Data Summary
The following table summarizes the reported IC50 values for SP141, a related MDM2 inhibitor

with a similar pyridoisothiazolone core, in various neuroblastoma cell lines after 72 hours of

treatment. These values can serve as a starting point for determining the optimal concentration

range for PU141. A study on histone acetylation used PU141 at a concentration of 25 µM for 3

hours in SK-N-SH cells.[1]
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Cell Line p53 Status SP141 IC50 (µM)

NB-1643 Wild-type 0.89

SK-N-SH Wild-type 0.58

NB-EBC1 Wild-type 0.76

CHLA255 Wild-type 0.64

NGP Wild-type 0.35

SK-N-AS Mutated 0.26

LA1-55n Null 0.44

NB-1691 (Multidrug-resistant) Wild-type 0.55

SK-N-BE2 (Multidrug-resistant) Mutated 0.42

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of PU141 on the metabolic activity and viability of cancer

cells.

Materials:

PU141

Neuroblastoma cell lines (e.g., SK-N-SH)

Complete culture medium (e.g., DMEM with 10% FBS)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO
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Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for

cell attachment.

Prepare serial dilutions of PU141 in complete culture medium. It is recommended to start

with a concentration range based on the IC50 values of related compounds (e.g., 0.1 µM to

50 µM).

Remove the medium from the wells and add 100 µL of the PU141 dilutions to the respective

wells. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4

hours at 37°C until a purple formazan precipitate is visible.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-

response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following PU141
treatment using flow cytometry.

Materials:

PU141
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Neuroblastoma cell lines

6-well plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of

harvest.

Treat the cells with PU141 at concentrations around the determined IC50 value (e.g., 1x and

2x IC50) for 24-48 hours. Include a vehicle control.

Harvest the cells, including both adherent and floating cells, by trypsinization.

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative

cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after

PU141 treatment.
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Materials:

PU141

Neuroblastoma cell lines

6-well plates

Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Seed and treat cells with PU141 as described in the apoptosis assay protocol. A treatment

duration of 24 hours is often sufficient to observe changes in the cell cycle.

Harvest the cells by trypsinization.

Wash the cells with PBS and centrifuge.

Resuspend the cell pellet in 1 mL of ice-cold PBS.

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

Wash the cells once with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples by flow cytometry. The DNA content will be used to quantify the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Caption: Mechanism of action of PU141 leading to cell cycle arrest and apoptosis.
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Caption: General experimental workflow for evaluating PU141 in cell culture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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